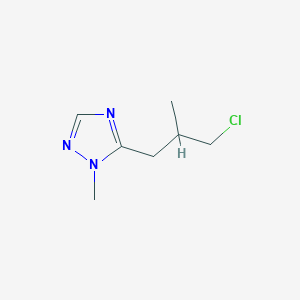![molecular formula C9H11N3OS B13200006 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiol group adds to its reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-mercaptopyridine with 2-bromoethyl methyl ether under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Cyclization: Catalysts such as palladium or nickel are often used to facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptopyridine: Shares the thiol group and pyridine ring but lacks the imidazole ring.
Imidazo[1,2-a]pyridine: Contains the imidazole and pyridine rings but lacks the thiol group.
Thiazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different reactivity due to the presence of sulfur in the ring.
Uniqueness
1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol is unique due to the combination of its structural features, including the imidazole and pyridine rings, as well as the thiol group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H11N3OS |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-3H-imidazo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C9H11N3OS/c1-13-5-4-12-8-2-3-10-6-7(8)11-9(12)14/h2-3,6H,4-5H2,1H3,(H,11,14) |
Clave InChI |
HAAJPUMPKPSDBR-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C2=C(C=NC=C2)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)


![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)

![8-Oxabicyclo[3.2.1]octane-2-sulfonamide](/img/structure/B13199963.png)

![2-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrrole](/img/structure/B13199989.png)
![1-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13199993.png)
![1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B13200003.png)




